![molecular formula C17H19NS B15164222 Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- CAS No. 185245-77-6](/img/structure/B15164222.png)
Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-: is a heterocyclic compound that features a piperidine ring fused with a dihydronaphthothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a naphthothiophene derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of pyridine derivatives or the cyclization of naphthothiophene precursors. The use of catalysts such as molybdenum disulfide or palladium on carbon is common in these processes to enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in the development of drugs for treating diseases such as cancer and neurological disorders .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research has shown that piperidine derivatives can exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices .
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Dihydronaphthofurans: Compounds with a similar fused ring structure but containing oxygen instead of sulfur.
Thiophene Derivatives: Compounds with a five-membered ring containing sulfur, often used in similar applications.
Uniqueness: Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- is unique due to its combination of a piperidine ring with a dihydronaphthothiophene moiety. This fusion imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with specific biological and industrial applications .
Propiedades
Número CAS |
185245-77-6 |
|---|---|
Fórmula molecular |
C17H19NS |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-(4,5-dihydrobenzo[e][2]benzothiol-3-yl)piperidine |
InChI |
InChI=1S/C17H19NS/c1-4-10-18(11-5-1)17-15-9-8-13-6-2-3-7-14(13)16(15)12-19-17/h2-3,6-7,12H,1,4-5,8-11H2 |
Clave InChI |
CEXADYDBZAOSCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C3CCC4=CC=CC=C4C3=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



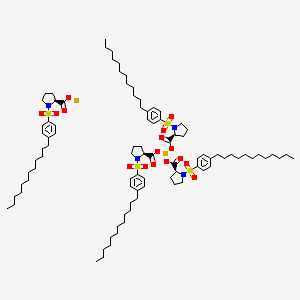
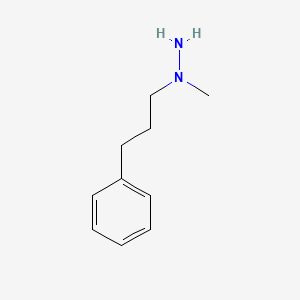
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
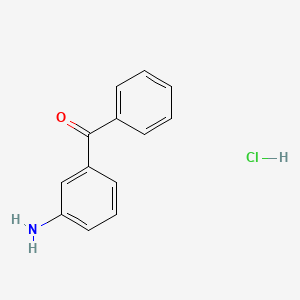
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)

![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
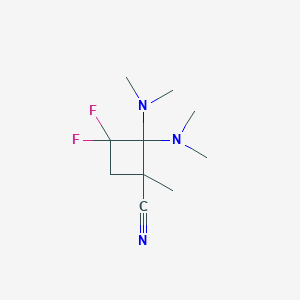
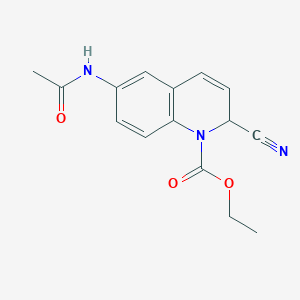
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

